
巴索啉
描述
Bathocuproine (BCP) is a molecule of interest in various fields of chemistry and materials science due to its ability to form complexes with metals and its application in electronic devices. BCP is known for its role as a spectrophotometric reagent for copper, where it forms a complex with copper(I) ions, allowing for the sensitive detection of these ions in aqueous solutions . Additionally, BCP has been utilized in organic photovoltaic cells as a buffer layer to improve electron transport and power conversion efficiency . Its utility extends to organic semiconductor heterointerfaces, where it is used to align vacuum levels and facilitate electron transport across interfaces .
Synthesis Analysis
The synthesis of BCP and its derivatives, such as bathocuproinedisulphonic acid, involves the isolation and characterization of these compounds in solid form, often as sodium salts . The synthesis process aims to retain the high sensitivity of BCP for its applications while enhancing its solubility in water and other solvents.
Molecular Structure Analysis
BCP's molecular structure has been studied extensively using density functional theory (DFT) to understand its interaction with various metals. The bond energy of BCP with metal surfaces has been found to increase with decreasing work function of the metals, which correlates with an increase in charge transfer . The electronic structure of BCP at the interface with metals like calcium (Ca) and gold (Au) has been analyzed, revealing the formation of interface states that are crucial for electron transport properties .
Chemical Reactions Analysis
BCP's ability to form complexes with metals is central to its function in spectrophotometric assays and electronic devices. It interacts with metals such as Ca, Mg, Al, Ag, and Au, with the strength of the interaction and the resulting charge transfer varying depending on the metal's work function . In the context of organic electronics, BCP's interaction with metals can lead to the formation of new peaks near the Fermi level, indicating the generation of interface states that are significant for device performance .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCP are tailored for its applications in electronic devices. For instance, BCP's role as a hole-blocking material in organic light-emitting diodes (OLEDs) and organic solar cells is attributed to its ability to suppress crystallization and improve electroluminescence properties when used in an organic alloy film . Its mechanical flexibility and stability under bending stress make it an attractive material for organic spintronic applications, as demonstrated in flexible semi-transparent organic spin valves .
科研应用
有机发光二极管和太阳能电池
巴索啉(BCP)广泛用于有机发光二极管(OLEDs)和有机太阳能电池中。其作为阻挡正空穴的材料的作用至关重要,因为它增强了器件的电致发光特性。然而,BCP薄膜在蒸发沉积后很快会多晶化。通过使用有机合金方法稳定基于BCP的薄膜,这个问题得到了解决,这不仅抑制了结晶,还提高了器件性能 (Masumoto & Mori, 2008); (Mori & Masumoto, 2006)。
光伏电池
BCP显著影响有机光伏电池的光学和电学特性。它显著提高了特定薄膜结构中的功率转换效率和开路电压。通过作为缓冲层,BCP有助于对电池中的其他材料进行钝化,从而改善电子传输和效率 (Gommans et al., 2008); (Vogel et al., 2006)。
铜输送和分离
在电子学之外的独特应用中,BCP已被用作通过聚合物支撑液膜进行铜输送的中介体。这个过程是由氧化还原电位驱动的,突显了BCP在铜提取中的特异性 (Matsuno et al., 1981)。
太阳能电池中的界面工程
BCP已被用作钙钛矿太阳能电池中的界面缓冲层。通过优化BCP的蒸发时间,观察到了器件效率的显著提高。这个应用展示了BCP在增强电子传输和减少电荷积累中的作用 (He et al., 2018); (Chen et al., 2017)。
与金属的相互作用
研究了BCP与各种金属(Ca、Mg、Al、Ag和Au)的相互作用,揭示了它与这些金属的键合能和电荷转移特性。这些研究对于理解BCP在电子和光电子器件中的作用至关重要 (Bhatt et al., 2010)。
Safety And Hazards
性质
IUPAC Name |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGYIUESPWXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063585 | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Bathocuproine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12053 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline | |
CAS RN |
4733-39-5 | |
| Record name | Bathocuproine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bathocuproine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bathocuproine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATHOCUPROINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9THP2V94FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



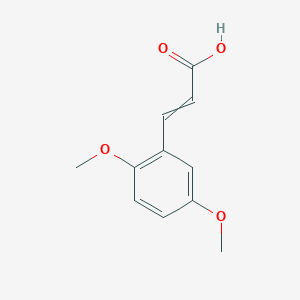
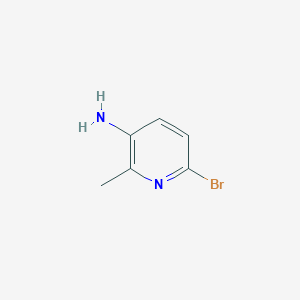
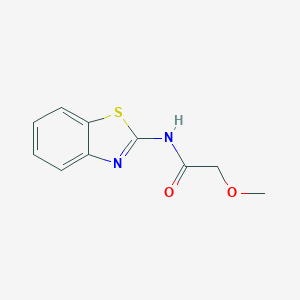
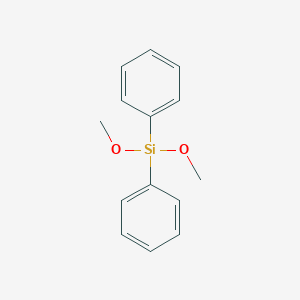
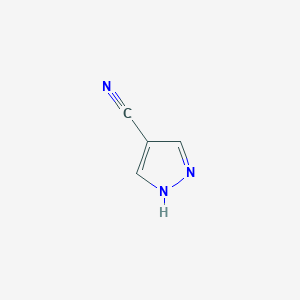
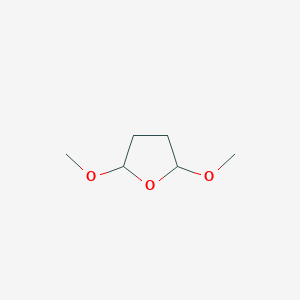
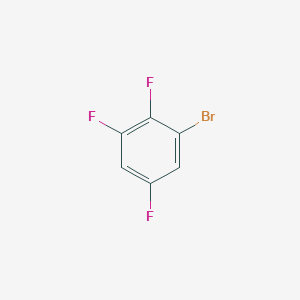
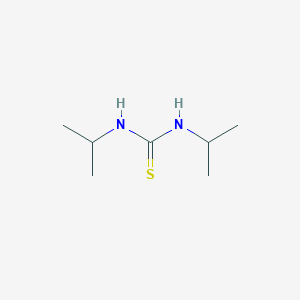
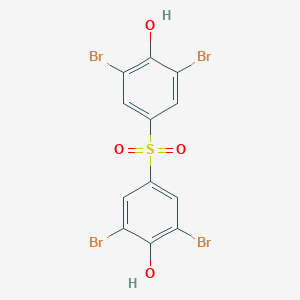
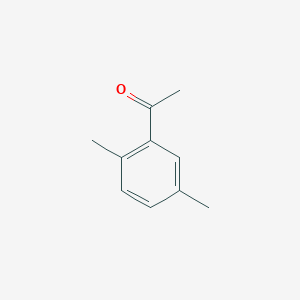
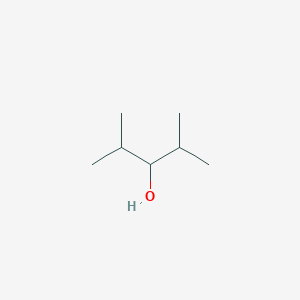
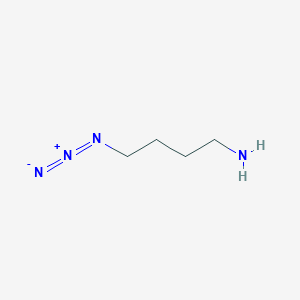
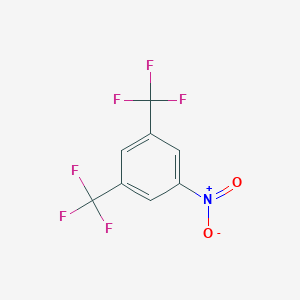
![8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde](/img/structure/B146738.png)